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Compound of Interest

Compound Name: Cy3-PEG2-TCO4

Cat. No.: B12367924 Get Quote

Introduction

The specific and efficient labeling of cell surface proteins in their native environment is crucial

for understanding their function, trafficking, and role in disease. Bioorthogonal chemistry

provides a powerful tool for this purpose, allowing for the covalent attachment of probes to

biomolecules in living systems without interfering with cellular processes. The reaction between

a tetrazine (Tz) and a trans-cyclooctene (TCO) is the fastest and most widely used

bioorthogonal reaction for in vivo applications due to its exceptional speed, selectivity, and

biocompatibility.[1][2] This inverse-electron-demand Diels-Alder cycloaddition (iEDDA)

proceeds rapidly at low concentrations without the need for cytotoxic copper catalysts, making

it ideal for live-cell imaging and analysis.[1][3]

Cy3-PEG2-TCO is a fluorescent probe designed for this two-step labeling strategy. It combines

the bright and photostable Cy3 fluorophore with a TCO reactive group, connected by a short

polyethylene glycol (PEG) spacer. This note provides a detailed protocol for labeling cell

surface proteins on live cells by first introducing a tetrazine handle onto the cell surface via

metabolic glycoengineering, followed by covalent attachment of the Cy3-PEG2-TCO probe.

Principle of the Method

The labeling strategy involves two key steps:

Metabolic Installation of the Tetrazine Handle: Cells are cultured with a peracetylated

tetrazine-modified monosaccharide, such as Ac4ManNTz (N-tetrazinyl-acetylmannosamine).
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This sugar analog is metabolized by the cell and incorporated into the glycan structures of

cell surface proteins. This process effectively installs a "chemical handle" (the tetrazine

group) onto the cell surface.

Bioorthogonal "Click" Reaction: The tetrazine-labeled cells are then treated with Cy3-PEG2-

TCO. The TCO group on the dye reacts specifically and rapidly with the tetrazine handle on

the cell surface glycoproteins, resulting in the stable, covalent attachment of the Cy3

fluorophore.[4] The labeled cells can then be analyzed by various methods, including

fluorescence microscopy and flow cytometry.

Quantitative Data Summary
The TCO-tetrazine ligation is characterized by its exceptionally fast reaction kinetics, which

enables efficient labeling even at low reagent concentrations.[1]

Parameter Value / Description Reference

Reaction Type

Inverse-Electron-Demand

Diels-Alder [4+2] Cycloaddition

(iEDDA)

[2]

Second-Order Rate Constant

(k2)

>800 M⁻¹s⁻¹; can exceed 10⁶

M⁻¹s⁻¹
[1][5][6]

Required Concentration

Nanomolar to Micromolar

(effective at low

concentrations)

[1]

Catalyst Requirement None (Copper-free) [1][3]

Biocompatibility
High; low cytotoxicity and does

not perturb biological systems
[1]

Example Labeling Yield
Up to 68% (in specific GPCR

labeling contexts)
[6]

Diagrams
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Caption: Workflow for cell surface protein labeling using metabolic glycoengineering and Cy3-

PEG2-TCO.

Caption: Bioorthogonal reaction between a tetrazine-modified protein and Cy3-PEG2-TCO.

Experimental Protocols
This protocol is adapted from methodologies involving metabolic glycoengineering with

tetrazine-modified sugars followed by a click reaction with TCO-modified probes.[7] Optimal

concentrations and incubation times should be determined empirically for each cell line and

experimental setup.

Protocol 1: Two-Step Labeling of Live Cell Surface Glycoproteins

A. Materials Required

Cells: Adherent or suspension cell line of interest (e.g., A549, MDA-MB-231).

Reagents:

Cy3-PEG2-TCO (or Sulfo-Cy3-PEG2-TCO for improved water solubility).[8]

Peracetylated N-tetrazinyl-acetylmannosamine (Ac4ManNTz).

Complete cell culture medium.

Phosphate-Buffered Saline (PBS), pH 7.4.

Dimethyl sulfoxide (DMSO).

Optional: 4% Paraformaldehyde (PFA) in PBS for cell fixation.

Optional: DAPI or Hoechst for nuclear counterstain.

B. Equipment

Standard cell culture incubator (37°C, 5% CO2).

Centrifuge for suspension cells.
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Fluorescence microscope or flow cytometer.

Hemocytometer or automated cell counter.

C. Step-by-Step Method

Part I: Metabolic Labeling with Ac4ManNTz

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 12-well plate with coverslips

for microscopy or a T-25 flask for flow cytometry) and allow them to adhere and grow for 12-

24 hours.

Prepare Ac4ManNTz Stock: Prepare a 10 mM stock solution of Ac4ManNTz in sterile DMSO.

Metabolic Incubation: Add the Ac4ManNTz stock solution to the complete culture medium to

a final concentration of 25-50 µM. For a negative control, add an equivalent volume of

DMSO to a separate culture vessel.

Incubate: Culture the cells in the Ac4ManNTz-containing medium for 3 days to allow for

efficient metabolic incorporation of the tetrazine handle onto cell surface glycans.[7]

Part II: Fluorescent Labeling with Cy3-PEG2-TCO

Prepare Cy3-PEG2-TCO Stock: Prepare a 1 mM stock solution of Cy3-PEG2-TCO in DMSO.

Store protected from light at -20°C.

Wash Cells:

Adherent Cells: Gently aspirate the medium, and wash the cells twice with warm PBS (pH

7.4).

Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), remove

the supernatant, and wash twice by resuspending in warm PBS.

Labeling Reaction:

Dilute the Cy3-PEG2-TCO stock solution in culture medium or PBS to a final concentration

of 5-20 µM.
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Add the Cy3-PEG2-TCO solution to the washed cells.

Incubate for 30 minutes at 37°C, protected from light.[7]

Final Washes: Wash the cells twice with PBS to remove any unreacted Cy3-PEG2-TCO

probe.

Analysis:

For Live-Cell Microscopy: Add fresh medium or imaging buffer to the cells and proceed

immediately to imaging.

For Fixed-Cell Microscopy: Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash twice with PBS. At this stage, you can perform permeabilization and counterstaining

(e.g., with DAPI) if desired before mounting and imaging.

For Flow Cytometry: Detach adherent cells (if applicable) using a non-enzymatic method,

resuspend in flow cytometry buffer (e.g., PBS with 1% BSA), and analyze on a flow

cytometer using the appropriate laser and filter set for Cy3 (Excitation/Emission ~555/570

nm).

Step Reagent
Example
Concentration

Incubation
Time

Temperature

Metabolic

Labeling
Ac4ManNTz 25-50 µM 3 days 37°C

Click Reaction Cy3-PEG2-TCO 5-20 µM 30 minutes 37°C

Fixation

(Optional)

Paraformaldehyd

e
4% 15 minutes Room Temp.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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